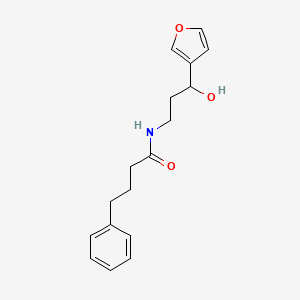

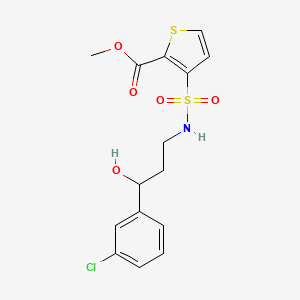

![molecular formula C15H26N2O2 B2570504 tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2241139-84-2](/img/structure/B2570504.png)

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the class of azabicyclo compounds. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

The synthesis of bicyclic amino acid esters, closely related to tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, has been a topic of interest. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, leading to the characterization of its molecular structure through NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction analysis. This reveals the compound's bicyclo[2.2.2]octane structure, including a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).

Combinatorial Synthesis and Evaluation as Monoamine Transporter Inhibitors

In research exploring monoamine transporter inhibitors, a combinatorial synthesis approach was applied to generate benztropine analogues using radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester. This led to the creation of a library of compounds screened for binding and inhibition of human dopamine, serotonin, and norepinephrine transporters, though none surpassed benztropine in potency or selectivity (Pedersen et al., 2004).

Asymmetric Synthesis and Drug Discovery

Research also extends to asymmetric synthesis for drug discovery, such as the synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates. This method provides a direct route to 8-azabicyclo[3.2.1]octane scaffolds, essential for developing potential therapeutic agents (Brock et al., 2012).

Peptidomimetic Synthesis

The synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, illustrates the compound's relevance in mimicking peptide structures for biomedical research. These mimetics serve as tools for structure-activity studies in peptide-based drug discovery, showcasing the potential for developing novel therapeutic compounds (Mandal et al., 2005).

Mécanisme D'action

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

Given its structural similarity to tropane alkaloids , it may be involved in similar biochemical pathways.

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects.

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-5-8-15(16)9-11-6-7-12(10-15)17(11)13(18)19-14(2,3)4/h5,11-12H,1,6-10,16H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVSGKZXURVDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

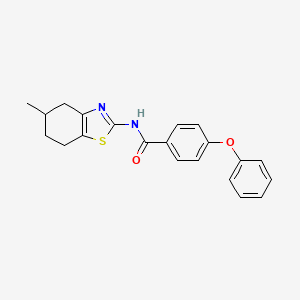

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2570424.png)

![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)

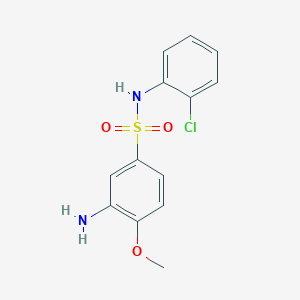

![2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide](/img/structure/B2570429.png)

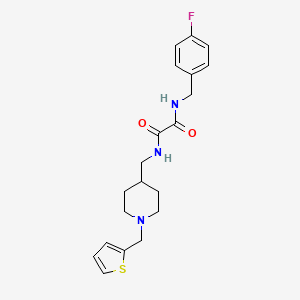

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)

![Ethyl 2-imino-1,10-dimethyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidine-3-carboxylate](/img/structure/B2570433.png)

![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)

![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)

![methyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2570444.png)